Methyl 2-(4-(trifluoromethyl)phenyl)propanoate Methyl 2-(4-(trifluoromethyl)phenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16494515
InChI: InChI=1S/C11H11F3O2/c1-7(10(15)16-2)8-3-5-9(6-4-8)11(12,13)14/h3-7H,1-2H3
SMILES:
Molecular Formula: C11H11F3O2
Molecular Weight: 232.20 g/mol

Methyl 2-(4-(trifluoromethyl)phenyl)propanoate

CAS No.:

Cat. No.: VC16494515

Molecular Formula: C11H11F3O2

Molecular Weight: 232.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-(trifluoromethyl)phenyl)propanoate -

Specification

Molecular Formula C11H11F3O2
Molecular Weight 232.20 g/mol
IUPAC Name methyl 2-[4-(trifluoromethyl)phenyl]propanoate
Standard InChI InChI=1S/C11H11F3O2/c1-7(10(15)16-2)8-3-5-9(6-4-8)11(12,13)14/h3-7H,1-2H3
Standard InChI Key CNDOXAMGUUQFMX-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)OC

Introduction

Chemical Structure and Molecular Characteristics

Methyl 2-(4-(trifluoromethyl)phenyl)propanoate has the molecular formula C₁₁H₁₁F₃O₂ and a molecular weight of 232.2 g/mol . The trifluoromethyl (-CF₃) group at the 4-position of the phenyl ring significantly influences the compound’s electronic properties, increasing its lipophilicity and resistance to metabolic degradation. The ester functional group (-COOCH₃) further enhances its utility as a synthetic intermediate, enabling facile transformations into carboxylic acids, alcohols, or amides.

The spatial arrangement of substituents plays a critical role in its reactivity. Compared to ortho- or meta-substituted analogs, the para configuration minimizes steric hindrance, allowing for more efficient participation in cross-coupling and nucleophilic substitution reactions .

Synthesis Methods and Optimization

Palladium-Catalyzed Carbonylation

The most well-documented synthesis of Methyl 2-(4-(trifluoromethyl)phenyl)propanoate involves a two-stage palladium-catalyzed carbonylation process :

Stage 1: Hydrocarboxylation of 1-Trifluoromethyl-4-vinylbenzene

  • Reactants: 1-Trifluoromethyl-4-vinylbenzene, carbon monoxide (CO), hydrochloric acid (HCl).

  • Catalyst: Palladium acetate (Pd(OAc)₂, 0.75 mol%) and ligand NIPCDPP (3.0 mol%).

  • Conditions: 120°C, 10 bar ethylene pressure, 20 hours in dioxane.

  • Outcome: Forms 2-(4-(trifluoromethyl)phenyl)propanoic acid precursor.

Stage 2: Esterification with Methanol

  • Reactants: Intermediate acid, methanol, (trimethylsilyl)diazomethane.

  • Conditions: Reflux in aqueous medium for 2 hours under inert atmosphere.

  • Yield: 72% after purification .

This method emphasizes the use of continuous flow systems and automated pressure control to enhance reproducibility. The high yield underscores the efficiency of Pd-based catalysts in facilitating carbon-carbon bond formation under moderate conditions.

Industrial Scalability Considerations

Industrial production prioritizes cost-effectiveness and safety. The substitution of (trimethylsilyl)diazomethane with safer esterifying agents, such as thionyl chloride-methanol mixtures, is under investigation to mitigate hazards associated with diazo compounds. Additionally, solvent recovery systems and catalytic recycling protocols are critical for reducing environmental impact .

PropertyValue/Description
SolubilityLow in water; soluble in organic solvents (e.g., DCM, THF).
StabilityStable under inert atmospheres; hydrolyzes in acidic/basic media.
Lipophilicity (LogP)Estimated ~3.1 (calculated using ChemAxon tools).

Applications in Pharmaceutical and Agrochemical Research

Role as a Synthetic Intermediate

Methyl 2-(4-(trifluoromethyl)phenyl)propanoate is primarily utilized to synthesize bioactive molecules:

  • Anti-inflammatory Agents: Hydrolysis to the corresponding carboxylic acid yields precursors for COX-2 inhibitors .

  • Antifungal Compounds: The CF₃ group enhances membrane permeability, improving efficacy against fungal pathogens.

Exploration in Materials Science

The compound’s electron-deficient aromatic ring facilitates its use in:

  • Liquid Crystals: As a mesogen modifier to adjust phase transition temperatures.

  • Polymer Additives: To impart flame-retardant properties via fluorine incorporation.

Comparison with Structural Analogs

The biological and chemical behavior of Methyl 2-(4-(trifluoromethyl)phenyl)propanoate diverges significantly from its isomers and derivatives:

CompoundKey DifferencesBiological Activity
Methyl 2-amino-3-(4-methyl-3-CF₃-phenyl)propanoate Amino group enhances hydrogen bondingAnticancer potential
Ethyl 2-(2-nitro-4-CF₃-phenyl)acetateNitro group increases electrophilicityHerbicide intermediate

The para-substituted trifluoromethyl group in Methyl 2-(4-(trifluoromethyl)phenyl)propanoate optimizes steric and electronic profiles for drug-receptor interactions, whereas meta or ortho substitutions often hinder binding .

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